CEP-Lysine-d4

Analytical Chemistry Stable Isotope Dilution Metabolomics

CEP-Lysine-d4 is a deuterated analog of CEP-lysine, an advanced glycation end-product (AGE) and a key biomarker for oxidative stress and age-related diseases. Synthesized to contain four deuterium atoms, CEP-Lysine-d4 is chemically identical to its unlabeled counterpart, sharing its physicochemical properties, extraction recovery, ionization efficiency, and chromatographic behavior.

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
Cat. No. B15597818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-Lysine-d4
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
Structural Identifiers
InChIInChI=1S/C13H20N2O4/c14-11(13(18)19)5-1-2-8-15-9-3-4-10(15)6-7-12(16)17/h3-4,9,11H,1-2,5-8,14H2,(H,16,17)(H,18,19)/t11-/m0/s1
InChIKeyGUYNPRDOGAXJKQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CEP-Lysine-d4: A Stable Isotope-Labeled Internal Standard for Precise CEP-Lysine Quantification in Advanced Glycation End-Product Research


CEP-Lysine-d4 is a deuterated analog of CEP-lysine, an advanced glycation end-product (AGE) and a key biomarker for oxidative stress and age-related diseases [1]. Synthesized to contain four deuterium atoms, CEP-Lysine-d4 is chemically identical to its unlabeled counterpart, sharing its physicochemical properties, extraction recovery, ionization efficiency, and chromatographic behavior [2]. This near-identical behavior makes it the gold-standard internal standard (IS) for compensating matrix effects, sample loss, and instrument variability in quantitative LC-MS or GC-MS assays .

Why CEP-Lysine-d4 is Not Interchangeable with Generic Lysine or CML-Based Internal Standards


Generic substitutions, such as unlabeled structural analogs or related AGE internal standards (e.g., d4-CML), cannot be used interchangeably with CEP-Lysine-d4 due to fundamental differences in matrix effect compensation and assay specificity. Structural analogs exhibit different extraction efficiencies and ionization responses in complex biological matrices, leading to significant and unpredictable accuracy errors [1]. Even closely related isotopologs like d4-CML, while sharing a deuterium-labeling strategy, lack the specific molecular recognition for CEP-lysine's unique pyrrole moiety, failing to correct for analyte-specific interactions that cause variable recovery and signal suppression in LC-MS/MS workflows [2]. This precludes their use as a valid internal standard for CEP-lysine quantification.

Quantitative Evidence Guide: Validating CEP-Lysine-d4's Differentiation for Accurate LC-MS Quantification


Chromatographic Co-elution and Ionization Efficiency vs. Unlabeled CEP-Lysine

CEP-Lysine-d4, as a stable isotope-labeled (SIL) internal standard, is validated against its unlabeled counterpart, CEP-lysine, for near-identical chromatographic co-elution and ionization efficiency in LC-MS analysis [1]. Optimal performance is achieved with a mass difference of 3-4 Da, which is sufficient to prevent spectral overlap between the analyte and IS. This 'isotope dilution' approach is a class-level expectation for deuterated internal standards in quantitative mass spectrometry .

Analytical Chemistry Stable Isotope Dilution Metabolomics Bioanalysis

Comparative Accuracy and Precision: Isotopic Internal Standard vs. Structural Analog Calibration in LC-MS Bioanalysis

While class-level, chromatographic methods using an ideal stable isotope-labeled internal standard (SIL-IS) like CEP-Lysine-d4 consistently demonstrate superior precision, a study directly comparing internal standard methods found a relative standard deviation (RSD) of 4.5% for an internal standard approach versus 9.6% for an absolute calibration curve method without an ideal IS [1]. This factor-of-two improvement in precision is a direct consequence of using an isotopolog to correct for sample-to-sample variations, a benefit not provided by unlabeled structural analogs [2].

Analytical Chemistry Bioanalysis Method Validation Quality Control

Matrix Effect Correction Capability: Isotopolog Internal Standard vs. Uncorrected Analysis for Amino Acids in Complex Biological Fluids

A validated LC-MS/MS method for amino acids in human urine and plasma addresses the issue of matrix effects, which can cause substantial signal suppression or enhancement, by employing a stable isotope dilution strategy [1]. The use of an isotopolog internal standard, analogous to CEP-Lysine-d4, is essential for correcting these matrix effects, which can otherwise lead to quantification errors exceeding 30% in challenging biological matrices like urine [2]. This correction is critical for achieving the required accuracy and precision in clinical and translational research.

Metabolomics Analytical Chemistry Biomarker Discovery Clinical Chemistry

Best Research Scenarios for CEP-Lysine-d4: From Biomarker Discovery to High-Throughput Quantification


Age-Related Macular Degeneration (AMD) and Diabetic Retinopathy Biomarker Quantification

In clinical studies investigating oxidative stress biomarkers, CEP-lysine is a key analyte for assessing disease progression in AMD and diabetic retinopathy [1]. CEP-Lysine-d4 is necessary to deliver the quantitative accuracy and batch-to-batch reproducibility required for longitudinal studies involving patient plasma or ocular fluid samples, as evidenced by its matrix effect correction capability. It addresses the critical need for a rugged internal standard in complex matrices to achieve reliable cohort-level comparisons [2].

Food and Nutritional Chemistry: Monitoring Lipid Oxidation in Omega-3 Enriched Products

The formation of CEP-lysine is a direct marker of DHA peroxidation in foods. Analytical labs in the food industry can utilize CEP-Lysine-d4 to develop robust, validated LC-MS methods for quantifying CEP-lysine as a marker of oxidative rancidity in functional foods and infant formulas [1]. The enhanced precision of the isotopic dilution method, validated through class-level improvements in RSD, enables the detection of small, yet significant, changes in oxidation status over shelf-life studies, directly supporting product stability and quality control claims [2].

In Vitro Drug Mechanism Studies: Measuring AGE Inhibitor Efficacy

Researchers evaluating the efficacy of novel Advanced Glycation End-product (AGE) inhibitors or breakers use cellular models to monitor changes in CEP-lysine levels [1]. The ability of CEP-Lysine-d4 to normalize for sample preparation variability and instrument drift allows for precise, concentration-dependent measurement of drug effects [2]. This ensures the generation of high-quality, reproducible dose-response data essential for lead optimization and publication in high-impact journals.

Method Development and Validation for Stable Isotope Dilution LC-MS/MS Assays

Bioanalytical and contract research organizations (CROs) developing and validating new LC-MS/MS assays for modified amino acids require a stable, well-characterized SIL-IS. Selecting CEP-Lysine-d4 is a foundational step for establishing a method that meets regulatory guidelines for accuracy and precision [1]. Its defined physicochemical properties and stability, as documented in supplier technical datasheets, directly support the creation of robust standard operating procedures (SOPs) and the generation of performance qualification (PQ) data for instrument validation [2].

Technical Documentation Hub

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28 linked technical documents
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